9-PHENYL-9H-FLUORENE chemical structure and properties
9-PHENYL-9H-FLUORENE chemical structure and properties
An In-depth Technical Guide to 9-Phenyl-9H-Fluorene
Introduction
9-Phenyl-9H-fluorene is a polycyclic aromatic hydrocarbon characterized by a fluorene backbone with a phenyl group substituted at the 9-position. This substitution imparts significant steric hindrance and unique electronic properties, making it a valuable building block in several advanced scientific fields. Its rigid, planar fluorene core, combined with the three-dimensional orientation of the phenyl substituent, gives rise to a molecule with high thermal stability and distinct photophysical characteristics. These attributes have led to its extensive use as a key intermediate in the synthesis of materials for organic electronics, particularly for Organic Light Emitting Diodes (OLEDs), as well as in the development of high-performance polymers and novel pharmaceutical agents.[1][2][3] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 9-phenyl-9H-fluorene for researchers, scientists, and professionals in drug development and materials science.
Chemical Structure and Identification
The foundational structure of 9-phenyl-9H-fluorene consists of two benzene rings fused to a central five-membered ring, with a phenyl group attached to the methylene bridge. This structure results in significant steric hindrance and electronic conjugation, which are key to its chemical reactivity and physical properties.[4]
Molecular Structure Diagram:
Caption: Chemical structure of 9-phenyl-9H-fluorene.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | 9-phenyl-9H-fluorene | [5] |
| Synonyms | 9-Phenylfluorene | [5][6][7] |
| CAS Number | 789-24-2 | [5][6][7][8] |
| Molecular Formula | C₁₉H₁₄ | [5][6][8] |
| Molecular Weight | 242.31 g/mol | [6][7] |
| Melting Point | 132 °C | [9] |
| Boiling Point | 378.7 °C at 760 mmHg | [6] |
| Density | 1.14 g/cm³ | [6] |
| SMILES | C1=CC=C(C=C1)C2C3=CC=CC=C3C4=CC=CC=C24 | [5][8] |
| InChIKey | ZJQCOVBALALRCC-UHFFFAOYSA-N | [5][7] |
Synthesis of 9-Phenyl-9H-Fluorene
The synthesis of 9-phenyl-9H-fluorene can be achieved through various methods. A common and efficient laboratory-scale procedure involves the Friedel-Crafts-type cyclization of (2-biphenylyl)phenylmethanol catalyzed by a Lewis acid such as iron(III) chloride.[9] This intramolecular alkylation reaction proceeds readily at room temperature.
Experimental Protocol: Synthesis via Intramolecular Friedel-Crafts Alkylation [9]
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Reactant Preparation: In a 5 mL round-bottom flask, dissolve 130 mg (0.5 mmol) of (2-biphenylyl)phenylmethanol in 1 mL of dry nitromethane.
-
Expert Insight: The choice of a dry solvent is critical to prevent the deactivation of the Lewis acid catalyst by water. Nitromethane is an effective solvent for this reaction.
-
-
Catalyst Addition: Add 5 mg (0.025 mmol) of anhydrous iron(III) chloride (FeCl₃) to the solution.
-
Expert Insight: Anhydrous FeCl₃ is a potent Lewis acid that facilitates the formation of a carbocation intermediate, which is necessary for the subsequent intramolecular electrophilic aromatic substitution.
-
-
Reaction: Stir the resulting solution at room temperature for 5 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, evaporate the solvent in vacuo.
-
Purification: Purify the residue by silica gel column chromatography using petroleum ether (boiling point 60-80 °C) as the eluent.
-
Product Isolation: Evaporation of the solvent from the collected fractions yields 9-phenyl-9H-fluorene as a white solid (116 mg, 96% yield).
Synthesis Workflow Diagram:
Caption: Workflow for the synthesis of 9-phenyl-9H-fluorene.
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and purity assessment of 9-phenyl-9H-fluorene.
Table 2: Spectroscopic Data
| Technique | Data | Source(s) |
| ¹H NMR (300 MHz, CDCl₃) | δ 7.84 (d, J = 7.6 Hz, 2H), 7.42 (t, J = 7.29 Hz, 2H), 7.25-7.36 (s, 7H), 7.11-7.12 (m, 2H), 5.08 (s, 1H) ppm. | [9] |
| ¹³C NMR (75 MHz, CDCl₃) | δ 147.8, 141.6, 141.0, 128.7, 128.3, 127.3, 126.8, 125.3, 119.8, 54.4 ppm. | [9] |
| Mass Spectrometry | Molecular Weight: 242.31 g/mol | [6][7] |
| Infrared (IR) Spectroscopy | ATR-IR spectra are available from sources such as Aldrich. | [5] |
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Expert Insight: In the ¹H NMR spectrum, the singlet at 5.08 ppm is characteristic of the proton at the 9-position. The complexity of the aromatic region (7.11-7.84 ppm) is due to the presence of both the fluorenyl and phenyl protons. The ¹³C NMR spectrum confirms the presence of the various aromatic carbons and the single aliphatic carbon at 54.4 ppm, corresponding to the C9 position.
Applications in Research and Development
The unique structural and electronic properties of 9-phenyl-9H-fluorene and its derivatives make them highly valuable in several areas of research and development.
a) Materials Science and Organic Electronics:
Fluorene-based compounds are widely investigated for their applications in organic electronic materials due to their high fluorescence quantum yields and thermal stability.[2][10] 9-Phenyl-9H-fluorene serves as a crucial building block for:
-
Organic Light Emitting Diodes (OLEDs): Derivatives of 9-phenyl-9H-fluorene are used in the synthesis of advanced OLED materials, contributing to the development of brighter, more efficient, and longer-lasting displays.[1][11] The fluorene core provides a blue-emitting chromophore, and substitution at the 9-position with groups like phenyl allows for tuning of the electronic properties and improvement of the material's morphological stability.[12]
-
High-Performance Polymers: It is a key intermediate in the synthesis of high-strength, flexible, and transparent polyimides.[1]
-
Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs): The versatility of fluorene derivatives extends to their use in OPVs and OFETs, where their electronic properties can be tailored for efficient charge transport.[2][11]
b) Drug Development and Medicinal Chemistry:
Fluorene derivatives have demonstrated a range of pharmacological activities, making them an important scaffold in drug discovery.[2] Their biological activities include:
-
Anti-tumor Agents
-
Anti-inflammatory Agents
-
Antibacterial Agents
The lipophilic nature of the 9-phenyl-9H-fluorene core can be exploited to improve the bioavailability of drug candidates. Furthermore, the 9-position can be functionalized to introduce pharmacophores or to create prodrugs.[13]
c) Chemical Synthesis:
9-Phenyl-9H-fluorene is a versatile intermediate in organic synthesis. The proton at the 9-position is acidic and can be deprotonated to form a nucleophile, allowing for further functionalization at this position.[10] For example, it can be brominated with N-bromosuccinimide to produce 9-bromo-9-phenylfluorene, a useful reagent for introducing the 9-phenylfluorenyl group into other molecules.[13]
Safety and Handling
As with any chemical substance, proper safety precautions should be observed when handling 9-phenyl-9H-fluorene.
-
General Handling: Use in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][14]
-
First Aid Measures:
-
Storage: Store in a cool, dry place in a tightly sealed container.[14]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.[15]
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[6]
Conclusion
9-Phenyl-9H-fluorene is a compound of significant interest due to its unique combination of structural rigidity, thermal stability, and tunable electronic properties. Its role as a fundamental building block in the synthesis of advanced materials for organic electronics and as a versatile intermediate in medicinal chemistry underscores its importance in modern scientific research. This guide has provided a technical overview of its structure, properties, synthesis, and applications, offering valuable insights for researchers and developers working at the forefront of materials science and drug discovery.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13091, 9H-fluorene, 9-phenyl-. Retrieved from [Link]
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Molbase. (2025). 9-phenyl-9H-fluorene. Retrieved from [Link]
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Organic Syntheses. (n.d.). 9H-Fluorene, 9-bromo-9-phenyl-. Retrieved from [Link]
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NIST. (n.d.). 9H-Fluorene, 9-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]
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Thieme. (2021). Synthesis of Functionalized 9-Substituted Fluorene Derivatives via Boron Trifluoride Catalysed Reaction of Coplanar. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). Innovating with 4-Bromo-9-methyl-9-phenyl-9H-fluorene: Insights from a Chinese Manufacturer. Retrieved from [Link]
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ResearchGate. (2025). Synthesis and Applications of 9/9,9‐Substituted Fluorene Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). A 9, 9'- Spirobi[9H- fluorene]-Cored Perylenediimide Derivative and Its Application in Organic Solar Cells as Non-Fullerene Acceptor. Retrieved from [Link]
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